molecular formula C18H21ClN6 B2600521 N-(3-chloro-4-methylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 878064-75-6

N-(3-chloro-4-methylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2600521
CAS RN: 878064-75-6
M. Wt: 356.86
InChI Key: FWSNHRDZFLLBJC-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C18H21ClN6 and its molecular weight is 356.86. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Characterization

Research has been conducted on the synthesis of novel compounds incorporating pyrazolo[3,4-d]pyrimidin-4-amine derivatives. For example, studies have reported the synthesis of various heterocyclic derivatives, including pyrazole, pyrimidine, and pyridine derivatives, through intramolecular cyclization processes. These processes have facilitated the creation of compounds with potentially significant biological activities. The structural elucidation of these synthesized compounds relies heavily on spectral data and X-ray crystal analysis, indicating the complexity and precision involved in characterizing such molecules (Ho & Suen, 2013).

Biological Evaluation

Several studies have focused on evaluating the biological activities of pyrazolo[3,4-d]pyrimidin-4-amine derivatives. Some compounds have been investigated for their antitumor, antifungal, and antibacterial properties. For instance, certain pyrazole derivatives have shown promising antitumor activity against specific cancer cell lines, as well as antifungal and antibacterial pharmacophore sites. These studies suggest that modifications to the pyrazolo[3,4-d]pyrimidin-4-amine scaffold can lead to compounds with significant biological activities, potentially useful in cancer therapy and the treatment of microbial infections (Titi et al., 2020).

Potential Anticancer Applications

Compounds derived from pyrazolo[3,4-d]pyrimidin-4-amine have been synthesized and evaluated for their cytotoxic activity against various tumor cell lines. Some derivatives have demonstrated potent cytotoxicity in vitro and antitumor activity in vivo, highlighting their potential as anticancer agents. The structural features of these compounds, such as the incorporation of chloropyridin and fluorophenyl groups, have been associated with their biological activities, indicating a possible pathway for the development of new anticancer drugs (Naito et al., 2005).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-methyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN6/c1-12-6-7-13(10-15(12)19)21-16-14-11-20-24(2)17(14)23-18(22-16)25-8-4-3-5-9-25/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSNHRDZFLLBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCCCC4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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